molecular formula C8H11BrN2O2S B594990 5-Bromo-n-isopropylpyridine-3-sulfonamide CAS No. 1240282-56-7

5-Bromo-n-isopropylpyridine-3-sulfonamide

Cat. No.: B594990
CAS No.: 1240282-56-7
M. Wt: 279.152
InChI Key: YCPDIVOHLOSWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-n-isopropylpyridine-3-sulfonamide typically involves the bromination of pyridine derivatives followed by sulfonamide formation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-n-isopropylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-n-isopropylpyridine-3-sulfonamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-n-isopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and isopropyl group may also contribute to its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridine-3-sulfonamide
  • 5-Bromo-n-propylpyridine-3-sulfonamide
  • 5-Bromo-n-butylpyridine-3-sulfonamide

Uniqueness

5-Bromo-n-isopropylpyridine-3-sulfonamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications .

Biological Activity

5-Bromo-n-isopropylpyridine-3-sulfonamide (CAS No. 1240282-56-7) is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a bromine atom and an isopropyl group, influences its reactivity and biological interactions.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several steps:

  • Bromination : Pyridine is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Isopropylation : The brominated pyridine is reacted with isopropylamine.
  • Sulfonamide Formation : The product is treated with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

This synthetic route highlights the compound's versatility and potential for modification to enhance biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in key biological pathways, particularly those linked to cancer cell proliferation.
  • PI3K/mTOR Pathway : Research indicates that this compound may act as an inhibitor of the PI3K/mTOR signaling pathway, which is crucial in cancer biology. This pathway regulates cell growth, survival, and metabolism, making it a significant target for anticancer therapies .

Anticancer Properties

Recent studies have focused on the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies demonstrate that this compound can inhibit the growth of various cancer cell lines, including those harboring mutations in the PI3K pathway. For instance, it has shown effectiveness against ovarian and breast cancer cell lines .
  • Mechanistic Insights : The compound's ability to disrupt PI3K signaling has been linked to its effects on apoptosis and cell cycle regulation. By inhibiting key enzymes within this pathway, it may induce cell death in cancerous cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity:

  • Broad Spectrum : Preliminary studies indicate that this compound may possess activity against both Gram-positive and Gram-negative bacteria. Its mechanism likely involves interference with bacterial enzyme function similar to traditional sulfonamides.

Comparative Analysis with Similar Compounds

To understand the unique attributes of this compound, a comparison with related compounds can be insightful:

Compound NameStructure FeaturesNotable Activities
5-Bromo-2-methylpyridine-3-sulfonamideMethyl group instead of isopropylAntimicrobial
5-Bromo-n-propylpyridine-3-sulfonamidePropyl groupModerate anticancer activity
5-Bromo-n-butylpyridine-3-sulfonamideButyl groupLimited biological studies available

The presence of the isopropyl group in this compound enhances its lipophilicity and potentially improves its pharmacokinetic properties compared to other derivatives.

Case Studies

  • Inhibition of Tumor Growth : A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression in mice bearing human ovarian cancer cells. The mechanism was attributed to enhanced apoptosis and reduced proliferation markers.
  • Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of this compound, showing a dose-dependent inhibition of bacterial growth, indicating its potential as an antimicrobial agent.

Properties

IUPAC Name

5-bromo-N-propan-2-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-6(2)11-14(12,13)8-3-7(9)4-10-5-8/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPDIVOHLOSWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CN=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.